molecular formula C15H19BrN4O2 B2720869 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane CAS No. 2094889-47-9

1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane

Cat. No.: B2720869
CAS No.: 2094889-47-9
M. Wt: 367.247
InChI Key: IRCOVCLTNWJCGT-UHFFFAOYSA-N
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Description

1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane typically involves multi-step reactions starting from readily available precursors. One common approach involves the bromination of imidazo[1,2-a]pyrazine followed by acylation to introduce the carbonyl group. The final step involves the formation of the azepane ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
  • 3-Bromoimidazo[1,2-a]pyridine
  • N-(Pyridin-2-yl)amides

Uniqueness

1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane is unique due to its combination of a brominated imidazo[1,2-a]pyrazine core with an azepane ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(6-bromoimidazo[1,2-a]pyrazin-3-yl)-[3-(methoxymethyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-22-10-11-4-2-3-5-19(8-11)15(21)12-6-18-14-7-17-13(16)9-20(12)14/h6-7,9,11H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCOVCLTNWJCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN(C1)C(=O)C2=CN=C3N2C=C(N=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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